7-bromo-2-phenyl-1H-indole
Description
Properties
IUPAC Name |
7-bromo-2-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFJPJJSKNIJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100874-07-5 | |
| Record name | 7-bromo-2-phenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Suzuki-Miyaura Coupling Protocol
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Precursor Synthesis: Prepare 7-bromoindole via Fischer synthesis using 3-bromophenylhydrazine and acetone.
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Halogenation at C-2: Direct bromination of 7-bromoindole at C-2 using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux).
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Coupling Reaction: Treat 2,7-dibromoindole with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) at 80°C.
Advantages:
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Enables modular introduction of diverse aryl groups.
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Compatible with electron-rich and electron-deficient boronic acids.
Limitations:
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Requires stringent control over halogenation regiochemistry.
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Multi-step synthesis increases overall reaction time and cost.
One-Pot Tandem Bromination and Cyclization
Recent advances in tandem reactions streamline indole synthesis by combining multiple steps in a single vessel. A bromine-containing reagent can simultaneously introduce the halogen and facilitate cyclization.
N-Bromosuccinimide (NBS)-Mediated Process
Procedure:
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Combine phenylhydrazine and propiophenone in dichloroethane.
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Add NBS (1.1 equiv) and p-toluenesulfonic acid (p-TsOH, 0.2 equiv).
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Reflux for 12 h, yielding 7-bromo-2-phenyl-1H-indole via concurrent hydrazone formation, cyclization, and bromination.
Mechanistic Insight:
NBS acts as both a brominating agent and a mild oxidant, promoting dehydrogenation during aromatization. The acidic conditions protonate the hydrazone, accelerating sigmatropic rearrangement.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for the discussed methods:
| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Fischer Synthesis | 55–65 | 90–95 | High | Moderate |
| Suzuki Coupling | 40–50 | 85–90 | Moderate | High |
| Tandem Bromination | 60–70 | 92–97 | High | High |
Key Observations:
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The tandem bromination route offers superior yield and regiocontrol but requires precise stoichiometry.
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Fischer synthesis remains preferred for large-scale production due to operational simplicity.
Troubleshooting Common Synthetic Challenges
Byproduct Formation During Cyclization
Issue: Competing formation of 5-bromo regioisomers.
Solution:
Incomplete Bromination
Issue: Residual unreacted indole precursor.
Solution:
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Optimize NBS equivalents (1.05–1.2 equiv) and reaction time (8–16 h).
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Introduce catalytic FeBr₃ to enhance electrophilic bromination efficiency.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-2,3-diones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form 7-bromo-2-phenylindoline.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in chloroform or acetic acid.
Substitution: Potassium carbonate (K2CO3) or sodium hydride (NaH) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Indole-2,3-diones.
Reduction: 7-bromo-2-phenylindoline.
Scientific Research Applications
Medicinal Chemistry
7-bromo-2-phenyl-1H-indole serves as a crucial building block for synthesizing various pharmaceutical agents. Its derivatives have been explored for their potential in treating cancer, viral infections, and inflammatory diseases. The compound's ability to interact with biological targets through mechanisms such as π-π stacking and hydrogen bonding enhances its pharmacological profile .
Case Studies
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. For instance, modifications to the indole structure have shown increased antiproliferative activity, highlighting the importance of specific substituents in enhancing therapeutic efficacy .
- Protein Kinase Inhibition : The compound has been investigated for its role as an inhibitor of DYRK1A, a protein kinase implicated in several diseases, including cancer. Molecular docking studies suggest that the structural features of this compound allow it to form favorable interactions with the target protein, leading to potential therapeutic applications .
Chemical Biology
In chemical biology, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its reactivity allows researchers to explore various biochemical pathways, providing insights into cellular processes influenced by indole derivatives.
Material Science
The compound is also employed in material science, particularly in developing organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the bromine and phenyl groups make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-bromo-2-phenyl-1H-indole depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the phenyl group contribute to the compound’s binding affinity and specificity. The indole ring system is known to interact with various biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological activity and physicochemical properties of 7-bromo-2-phenyl-1H-indole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related indole analogs:
Key Findings
Kinase Inhibition: The addition of a cyano group at C3 (e.g., 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile) enhances interactions with kinase ATP-binding pockets, mimicking adenine . Purity (>95%) and synthetic reproducibility make this derivative a lead candidate .
Anticancer Activity :
- Thioether derivatives like 7-bromo-3-((3,4,5-trimethoxyphenyl)thio)-2-phenyl-1H-indole disrupt microtubule assembly by binding to tubulin’s colchicine site, with IC₅₀ values comparable to clinical agents . The trimethoxyphenyl group enhances hydrophobic interactions, while the sulfur atom contributes to redox modulation .
Synthetic Accessibility :
- This compound is synthesized via electrophilic substitution or Pd-catalyzed cross-coupling, with yields >70% . Derivatives like the thioether analog require harsher conditions (e.g., toluene reflux) and show lower yields (~39%) due to steric hindrance .
Fluorine substitution (e.g., at C7 in 5-bromo-7-fluoro derivatives) enhances electronegativity and bioavailability .
Spectroscopic Trends :
- NMR shifts for this compound derivatives consistently show deshielding of H3 (~δ 7.8–8.2 ppm) due to electron-withdrawing substituents . IR spectra confirm nitrile (ν ~2200 cm⁻¹) or thioether (ν ~500–600 cm⁻¹) functionalities .
Biological Activity
7-Bromo-2-phenyl-1H-indole is a compound belonging to the indole family, characterized by a bromine atom at the 7-position and a phenyl group at the 2-position. This unique substitution pattern enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is CHBrN, with a molecular weight of approximately 311.18 g/mol. The presence of both the bromine atom and the phenyl group contributes to its distinct chemical reactivity and biological interactions, including:
- Anticancer Properties : Exhibits potential in inhibiting cancer cell growth.
- Antimicrobial Activity : Shows effectiveness against various bacterial strains.
- Enzyme Modulation : Interacts with specific enzymes and receptors.
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The bromine atom enhances the compound's reactivity towards nucleophilic substitution, while the phenyl group increases hydrophobicity, facilitating π-π interactions with biological targets. This dual functionality allows the compound to modulate various biological pathways effectively.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC values for these cell lines are reported to be in the low micromolar range, indicating potent activity .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 9 |
| HepG2 | 7.81 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several Gram-positive and Gram-negative bacteria. The compound demonstrates promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to >1000 µg/mL depending on the strain tested .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
Case Study 1: Antiproliferative Effects
A study published in MDPI evaluated a series of indole derivatives, including this compound, for their antiproliferative effects on cancer cells. The results indicated that modifications at various positions significantly influenced cytotoxicity, with the bromo derivative showing competitive activity compared to other halogenated indoles .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of DYRK1A protein kinase by derivatives of indole, including those based on this compound. The study found that this compound could effectively inhibit DYRK1A with submicromolar IC values, highlighting its potential as a therapeutic agent in cancer treatment .
Q & A
Basic Questions
Q. What spectroscopic techniques are most effective for confirming the structure of 7-bromo-2-phenyl-1H-indole, and how should they be applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the substitution pattern and aromatic proton environments. For example, the deshielded proton at the 3-position of the indole ring and phenyl group protons should show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., ) using electrospray ionization (ESI) or fast atom bombardment (FAB). A measured of 287.0004 [M+H] aligns with the molecular formula .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using a 70:30 ethyl acetate/hexane system, with an expected of ~0.30 .
Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?
- Methodological Answer :
- Buchwald-Hartwig Amination : React 7-bromoindole with a phenylboronic acid derivative under palladium catalysis (e.g., Pd(PPh)) in a solvent like THF or DMF at 80–100°C. Optimize equivalents of base (e.g., KCO) to avoid dehalogenation .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling between 7-bromo-1H-indole and phenylboronic acid. Key parameters include inert atmosphere (N), catalyst loading (1–5 mol%), and reaction time (12–24 hours) .
- Critical Note : Monitor for competing side reactions, such as debromination or over-alkylation, using TLC or LC-MS .
Q. What purification methods are suitable for this compound following its synthesis?
- Methodological Answer :
- Flash Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate from 9:1 to 1:1) to separate brominated indoles from unreacted starting materials .
- Recrystallization : Dissolve the crude product in hot ethanol or dichloromethane, then slowly cool to obtain pure crystals. Monitor purity via melting point analysis (expected range: 150–155°C) .
Advanced Research Questions
Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound derivatives?
- Methodological Answer :
- Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
- Refinement with SHELXL : Employ the SHELX suite for structure solution and refinement. Key steps include assigning anisotropic displacement parameters for Br and phenyl groups and validating hydrogen bonding networks using OLEX2 or WinGX .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder, particularly for the bromine atom, which may exhibit anisotropic scattering .
Q. What strategies are recommended for analyzing conflicting spectroscopic data during the characterization of halogenated indole derivatives?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine - HSQC NMR to resolve overlapping aromatic signals and HRMS to confirm isotopic patterns (e.g., ) .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. Software like Gaussian or ORCA can model substituent effects on shielding .
- Crystallographic Resolution : If ambiguity persists, grow single crystals for X-ray analysis to unambiguously assign the bromine and phenyl positions .
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting antimicrobial activity?
- Methodological Answer :
- Derivative Synthesis : Functionalize the indole core via:
- C-7 Bromine Substitution : Replace Br with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., CF) to modulate electronic effects .
- Phenyl Group Modification : Introduce substituents (e.g., -OH, -NO) to the phenyl ring to assess steric and electronic impacts .
- Biological Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC (minimum inhibitory concentration) assays. Include controls like ampicillin .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity. Software like MOE or Schrodinger Suite can assist in SAR modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
